Cas no 83417-11-2 (m-Aminoglutethimide)

m-Aminoglutethimide structure
m-Aminoglutethimide structure
Product name:m-Aminoglutethimide
CAS No:83417-11-2
MF:C13H16N2O2
MW:232.278
CID:3250435
PubChem ID:13052888

m-Aminoglutethimide Chemical and Physical Properties

Names and Identifiers

    • 2,6-PIPERIDINEDIONE, 3-(3-AMINOPHENYL)-3-ETHYL-
    • 3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione
    • (3RS)-3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione
    • 3-Aminoglutethimide
    • AMINOGLUTETHIMIDE IMPURITY A
    • m-Aminoglutethimide
    • a . (3RS)-3-(3-a mi noph e nyl)-3-e th ylpi pe ri d i ne -2,6-d i one (3-a mi nog lute th i mi d e ),
    • 3-(3-Aminophenyl)-3-ethyl-2,6-piperidinedione
    • (3RS)-3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione; 3-Aminoglutethimide; m-Aminoglutethimide
    • CHEMBL151032
    • 83417-11-2
    • Aminoglutethimide impurity A [EP]
    • AMINOGLUTETHIMIDE IMPURITY A [EP IMPURITY]
    • UNII-QX04QC4IHW
    • QX04QC4IHW
    • FA63606
    • AMINOGLUTETHIMIDE IMPURITY A (EP IMPURITY)
    • Inchi: InChI=1S/C13H16N2O2/c1-2-13(7-6-11(16)15-12(13)17)9-4-3-5-10(14)8-9/h3-5,8H,2,6-7,14H2,1H3,(H,15,16,17)
    • InChI Key: IPTDTILLJBETGP-UHFFFAOYSA-N
    • SMILES: CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)N

Computed Properties

  • Exact Mass: 232.121177757g/mol
  • Monoisotopic Mass: 232.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 72.2Ų

m-Aminoglutethimide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

m-Aminoglutethimide PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A609805-5mg
m-Aminoglutethimide
83417-11-2
5mg
$ 236.00 2023-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP881
Aminoglutethimide impurity A
83417-11-2 British Pharmacopoeia (BP) Reference Standard
¥2822.46 2022-02-22
SHENG KE LU SI SHENG WU JI SHU
sc-480607-10 mg
m-Aminoglutethimide,
83417-11-2
10mg
¥2,482.00 2023-07-10
TRC
A609805-50mg
m-Aminoglutethimide
83417-11-2
50mg
$ 1832.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1945287-10mg
3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione
83417-11-2 98%
10mg
¥2616.00 2024-07-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP881
83417-11-2
20MG
¥2703.82 2023-01-06
TRC
A609805-25mg
m-Aminoglutethimide
83417-11-2
25mg
$ 1045.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-480607-10mg
m-Aminoglutethimide,
83417-11-2
10mg
¥2482.00 2023-09-05

m-Aminoglutethimide Related Literature

Additional information on m-Aminoglutethimide

2,6-Piperidinedione, 3-(3-Aminophenyl)-3-ethyl-

The compound with CAS No. 83417-11-2, commonly referred to as 2,6-piperidinedione, 3-(3-aminophenyl)-3-ethyl, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of piperidinediones, which are cyclic ketones with a six-membered ring structure. The piperidinedione core is a versatile scaffold that has been extensively studied for its potential in drug design and material science applications.

2,6-Piperidinedione, 3-(3-aminophenyl)-3-ethyl is characterized by its unique substitution pattern. The piperidinedione ring is substituted at the 3-position with an ethyl group and a phenyl ring that carries an amino group at the para position. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable substrate for further functionalization and exploration in various chemical reactions.

Recent studies have highlighted the importance of piperidinedione derivatives in medicinal chemistry. For instance, researchers have investigated the potential of 2,6-piperidinedione, 3-(3-aminophenyl)-3-ethyl as a precursor for bioactive compounds. The amino group on the phenyl ring can act as a nucleophilic site for various coupling reactions, enabling the synthesis of complex molecules with diverse biological activities. These include potential applications in anti-inflammatory agents, antioxidants, and even advanced materials for electronic devices.

The synthesis of 2,6-piperidinedione, 3-(3-aminophenyl)-3-ethyl typically involves multi-step organic reactions. One common approach is the condensation of an appropriate diamine with a diketone under controlled conditions. This method ensures high yields and good stereochemical control, which are critical for maintaining the integrity of the molecule's structure. The use of modern catalytic systems has further enhanced the efficiency of these reactions, making large-scale production feasible.

In terms of applications, 2,6-piperidinedione derivatives have shown promise in several areas. For example, their ability to form stable metal complexes has led to their exploration in catalysis and coordination chemistry. Additionally, the presence of both electron-donating and electron-withdrawing groups in 2,6-piperidinedione, 3-(3-aminophenyl)-3-ethyl makes it an attractive candidate for studies on charge transport materials in organic electronics.

Recent advancements in computational chemistry have also provided deeper insights into the properties of 2,6-piperidinedione derivatives. Quantum mechanical calculations have revealed that the molecule exhibits favorable electronic transitions and π-conjugation pathways due to its aromatic substituents. These findings have implications for its use in light-emitting diodes (LEDs) and other optoelectronic devices.

In conclusion, 2,6-piperidinedione, 3-(3-aminophenyl)-3-ethyl (CAS No. 83417-11-2) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool for researchers in organic synthesis and materials science. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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